Esomeprazole Sodium

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2005 and is indicated for gastroesophageal reflux disease and duodenal ulcer and has 1 investigational indication.

Esomeprazole is only found in individuals that have used or taken this drug. It is a highly effective inhibitor of gastric acid secretion used in the therapy of stomach ulcers and Zollinger-Ellison syndrome. The drug inhibits the H(+)-K(+)-ATPase (H(+)-K(+)-exchanging ATPase) in the proton pump of gastric parietal cells. [PubChem]Esomeprazole is a proton pump inhibitor that suppresses gastric acid secretion by specific inhibition of the H+/K+-ATPase in the gastric parietal cell. By acting specifically on the proton pump, Esomeprazole blocks the final step in acid production, thus reducing gastric acidity.

Omeprazole is a highly effective inhibitor of gastric acid secretion used in the therapy of stomach ulcers, dyspepsia, peptic ulcer disease , gastroesophageal reflux disease and Zollinger-Ellison syndrome. The drug inhibits the H(+)-K(+)-ATPase (H(+)-K(+)-exchanging ATPase) in the proton pump of Gastric Parietal Cells.--Pubchem. Omeprazole is one of the most widely prescribed drugs internationally and is available over the counter in some countries.

See also: Esomeprazole (has active moiety); Esomeprazole Magnesium (related); Esomeprazole Strontium (related) ... View More ...

Propriétés

Key on ui mechanism of action |

Hydrochloric acid (HCl) secretion into the gastric lumen is a process regulated mainly by the H(+)/K(+)-ATPase of the proton pump, expressed in high quantities by the parietal cells of the stomach. ATPase is an enzyme on the parietal cell membrane that facilitates hydrogen and potassium exchange through the cell, which normally results in the extrusion of potassium and formation of HCl (gastric acid). Omeprazole is a member of a class of antisecretory compounds, the substituted _benzimidazoles_, that stop gastric acid secretion by selective inhibition of the _H+/K+ ATPase_ enzyme system. Proton-pump inhibitors such as omeprazole bind covalently to cysteine residues via disulfide bridges on the alpha subunit of the _H+/K+ ATPase_ pump, inhibiting gastric acid secretion for up to 36 hours. This antisecretory effect is dose-related and leads to the inhibition of both basal and stimulated acid secretion, regardless of the stimulus. **Mechanism of H. pylori eradication** Peptic ulcer disease (PUD) is frequently associated with _Helicobacter pylori_ bacterial infection (NSAIDs). The treatment of H. pylori infection may include the addition of omeprazole or other proton pump inhibitors as part of the treatment regimen,. _H. pylori_ replicates most effectively at a neutral pH. Acid inhibition in H. pylori eradication therapy, including proton-pump inhibitors such as omeprazole, raises gastric pH, discouraging the growth of H.pylori. It is generally believed that proton pump inhibitors inhibit the _urease_ enzyme, which increases the pathogenesis of H. pylori in gastric-acid related conditions. Omeprazole is a selective and irreversible proton pump inhibitor. Omeprazole suppresses gastric acid secretion by specific inhibition of the hydrogen-potassium adenosinetriphosphatase (H+, K+-ATPase) enzyme system found at the secretory surface of parietal cells. It inhibits the final transport of hydrogen ions (via exchange with potassium ions) into the gastric lumen. Since the H+/K+ ATPase enzyme system is regarded as the acid (proton) pump of the gastric mucosa, omeprazole is known as a gastric acid pump inhibitor. Omeprazole inhibits both basal and stimulated acid secretion irrespective of the stimulus. After oral administration, the onset of the antisecretory effect of omeprazole occurs within one hour, with the maximum effect occurring within two hours. Inhibition of secretion is about 50% of maximum at 24 hours and the duration of inhibition lasts up to 72 hours. The antisecretory effect thus lasts far longer than would be expected from the very short (less than one hour) plasma half-life, apparently due to prolonged binding to the parietal H + /K + ATPase enzyme. When the drug is discontinued, secretory activity returns gradually, over 3 to 5 days. The inhibitory effect of omeprazole on acid secretion increases with repeated once-daily dosing, reaching a plateau after four days. Esomeprazole is a proton pump inhibitor that suppresses gastric acid secretion by specific inhibition of the H+/K+-ATPase in the gastric parietal cell. The S- and R-isomers of omeprazole are protonated and converted in the acidic compartment of the parietal cell forming the active inhibitor, the achiral sulphenamide. By acting specifically on the proton pump, esomeprazole blocks the final step in acid production, thus reducing gastric acidity. This effect is dose-related up to a daily dose of 20 to 40 mg and leads to inhibition of gastric acid secretion. |

|---|---|

Numéro CAS |

161796-78-7 |

Formule moléculaire |

C17H18N3NaO3S |

Poids moléculaire |

367.4 g/mol |

Nom IUPAC |

sodium 5-methoxy-2-[(S)-(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]benzimidazol-1-ide |

InChI |

InChI=1S/C17H18N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1/t24-;/m0./s1 |

Clé InChI |

RYXPMWYHEBGTRV-JIDHJSLPSA-N |

SMILES isomérique |

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Na+] |

SMILES canonique |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Na+] |

Apparence |

Solid powder |

Color/Form |

Crystals from acetonitrile White to off-white crystalline powde |

melting_point |

156 °C |

Description physique |

Solid |

Pictogrammes |

Irritant; Environmental Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

35.4 [ug/mL] (The mean of the results at pH 7.4) Freely soluble in ethanol and methanol, and slightly soluble in acetone and isopropanol and very slightly soluble in water. In water, 82.3 mg/L at 25 °C /Estimated/ 0.5 mg/mL |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Esomeprazole Esomeprazole Magnesium Esomeprazole Potassium Esomeprazole Sodium Esomeprazole Strontium Esomeprazole Strontium Anhydrous Nexium Strontium, Esomeprazole |

Pression de vapeur |

9.2X10-13 mm Hg at 25 °C /Estimated/ |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Esomeprazole Sodium on Gastric Parietal Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which esomeprazole sodium, a leading proton pump inhibitor (PPI), exerts its effects on gastric parietal cells to inhibit acid secretion. This document details the intricate signaling pathways involved, the pharmacokinetics and pharmacodynamics of esomeprazole, and the experimental protocols used to elucidate its action.

Introduction to Gastric Acid Secretion and its Regulation

Gastric acid, primarily hydrochloric acid (HCl), is secreted by parietal cells located in the gastric glands of the stomach lining. This secretion is a crucial process for digestion, sterilization of ingested food, and absorption of essential nutrients. The secretion of H+ ions into the gastric lumen is mediated by the H+/K+-ATPase, commonly known as the proton pump. This enzyme actively transports H+ out of the parietal cell in exchange for K+ ions.[1][2]

The activity of the proton pump is tightly regulated by a complex interplay of neural, hormonal, and paracrine signals. The main stimulants of acid secretion are acetylcholine (released from vagal nerve endings), gastrin (a hormone secreted by G-cells), and histamine (a paracrine substance released from enterochromaffin-like cells). These secretagogues bind to their respective receptors on the basolateral membrane of parietal cells, triggering intracellular signaling cascades that ultimately lead to the activation and translocation of H+/K+-ATPase to the apical membrane, initiating acid secretion.

This compound: From Prodrug to Active Inhibitor

Esomeprazole is the S-isomer of omeprazole and is administered as an inactive prodrug.[3] Its mechanism of action is a sophisticated, multi-step process that relies on the acidic environment of the parietal cell's secretory canaliculi.

Accumulation and Activation in the Acidic Compartment

After absorption into the bloodstream, esomeprazole, being a weak base, selectively accumulates in the highly acidic secretory canaliculi of the stimulated parietal cells. In this acidic environment (pH < 2), esomeprazole undergoes a protonation-dependent chemical rearrangement. It is first protonated, and then rapidly converts to a reactive tetracyclic sulfenamide intermediate. This activated form is the key to its inhibitory action.[3]

dot

Caption: Activation of Esomeprazole in the Parietal Cell.

Molecular Interaction with the H+/K+-ATPase

The activated sulfenamide form of esomeprazole is a highly reactive, cationic species. It forms a covalent disulfide bond with specific cysteine residues on the alpha-subunit of the H+/K+-ATPase, accessible from the luminal side. This irreversible binding inactivates the enzyme, thereby inhibiting the final step of gastric acid secretion.[4] Studies with omeprazole, a racemic mixture containing esomeprazole, have shown that it binds to cysteine residues, and a study on omeprazole and pantoprazole indicated a binding stoichiometry of 2 moles of inhibitor per mole of the H+/K+-ATPase phosphoenzyme.[1]

dot

Caption: Covalent Inhibition of the H+/K+-ATPase.

Quantitative Data on Esomeprazole's Action

The efficacy of esomeprazole can be quantified through various pharmacokinetic and pharmacodynamic parameters.

Pharmacokinetic Profile of Esomeprazole

The following table summarizes key pharmacokinetic parameters for esomeprazole in healthy adult volunteers.

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1.25 - 1.50 hours | [5] |

| Plasma Protein Binding | ~97% | [6] |

| Volume of Distribution (Vd) | ~16 L | [6] |

| Metabolism | Extensively by CYP2C19 and CYP3A4 | [6] |

| Elimination Half-life | Approximately 1-1.5 hours | [6] |

Pharmacodynamic Effects on Gastric pH

The primary pharmacodynamic effect of esomeprazole is the suppression of gastric acid secretion, leading to an increase in intragastric pH.

| Parameter | Esomeprazole (40 mg) | Omeprazole (40 mg) | Reference |

| Mean % time intragastric pH > 4 (Day 1) | 48.6% | 40.6% | [7] |

| Mean % time intragastric pH > 4 (Day 5) | 68.4% | 62.0% | [7] |

In Vitro Inhibitory Activity

| Compound | IC50 | Assay Conditions | Reference |

| Omeprazole | 1.1 µM | Gastric microsomes at pH 6.1, measured at pH 7.4 | [8] |

Experimental Protocols

The following sections outline the methodologies for key experiments used to study the mechanism of action of esomeprazole.

In Vitro H+/K+-ATPase Activity Assay

This assay measures the enzymatic activity of the proton pump and its inhibition by compounds like esomeprazole.

Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the H+/K+-ATPase. The amount of Pi is determined colorimetrically.

Protocol Outline:

-

Preparation of Gastric Microsomes:

-

Isolate gastric glands from rabbit or hog stomachs by collagenase digestion.

-

Homogenize the glands and perform differential centrifugation to obtain a microsomal fraction enriched in H+/K+-ATPase.

-

-

Assay Reaction:

-

Pre-incubate the gastric microsomes with varying concentrations of esomeprazole (or other inhibitors) at an acidic pH (e.g., pH 6.1) to facilitate drug activation.

-

Initiate the ATPase reaction by adding ATP to a reaction buffer (e.g., Tris-HCl, pH 7.4) containing MgCl2 and KCl.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

-

Quantification of Inorganic Phosphate:

-

Stop the reaction by adding a solution like trichloroacetic acid.

-

Add a colorimetric reagent (e.g., a solution containing ammonium molybdate and a reducing agent) that forms a colored complex with the released Pi.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 660 nm) using a spectrophotometer.

-

-

Data Analysis:

Measurement of Acid Secretion in Isolated Parietal Cells (Aminopyrine Uptake Assay)

This cell-based assay provides an indirect measure of acid production in isolated parietal cells.

Principle: The weakly basic radiolabeled compound, [14C]-aminopyrine, accumulates in acidic compartments. The amount of accumulated radioactivity is proportional to the degree of acid secretion.

Protocol Outline:

-

Isolation of Parietal Cells:

-

Isolate gastric glands from animal models (e.g., rabbits) by enzymatic digestion.

-

Further purify parietal cells from the gland suspension using techniques like density gradient centrifugation.

-

-

Stimulation and Inhibition:

-

Incubate the isolated parietal cells with secretagogues (e.g., histamine, gastrin) to stimulate acid secretion.

-

In parallel experiments, pre-incubate the cells with esomeprazole before adding the secretagogue.

-

-

Aminopyrine Uptake:

-

Add [14C]-aminopyrine to the cell suspension and incubate.

-

Separate the cells from the incubation medium by centrifugation through a layer of silicone oil.

-

-

Quantification:

-

Lyse the cells and measure the radioactivity in the cell pellet using a scintillation counter.

-

-

Data Analysis:

-

Calculate the aminopyrine accumulation ratio (intracellular/extracellular concentration).

-

Compare the accumulation in stimulated, unstimulated, and esomeprazole-treated cells to determine the inhibitory effect on acid secretion.[10]

-

In Vivo Intragastric pH Monitoring

This clinical research protocol is used to assess the pharmacodynamic effect of esomeprazole in human subjects.

Protocol Outline:

-

Subject Recruitment:

-

Enroll healthy volunteers or patients with acid-related disorders.

-

-

pH Probe Placement:

-

Insert a pH monitoring probe through the nose into the stomach of the subject. The probe is positioned to accurately measure intragastric pH.

-

-

Baseline pH Measurement:

-

Record the intragastric pH for a 24-hour period before drug administration to establish a baseline.

-

-

Drug Administration:

-

Administer esomeprazole (or placebo/comparator drug) to the subjects.

-

-

Post-Dose pH Monitoring:

-

Continue to monitor and record the intragastric pH for a specified period (e.g., 24 or 48 hours) after drug administration.

-

-

Data Analysis:

dot

Caption: Experimental Workflow for Esomeprazole Research.

Western Blot Analysis of H+/K+-ATPase

This technique is used to detect and quantify the expression levels of the H+/K+-ATPase protein in gastric tissue or isolated parietal cells.

Protocol Outline:

-

Sample Preparation:

-

Homogenize gastric mucosal biopsies or isolated parietal cells in a lysis buffer containing detergents and protease inhibitors to extract total protein.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).

-

-

SDS-PAGE:

-

Denature the protein samples and separate them based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a solid membrane (e.g., nitrocellulose or PVDF).

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the H+/K+-ATPase alpha or beta subunit.

-

Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorescent dye.

-

-

Detection:

-

For enzyme-conjugated secondary antibodies, add a chemiluminescent substrate and detect the emitted light using a CCD camera or X-ray film.

-

For fluorescently-labeled secondary antibodies, detect the signal using a fluorescence imaging system.

-

-

Data Analysis:

-

Quantify the band intensity corresponding to the H+/K+-ATPase to determine its relative expression level.[12]

-

Signaling Pathways for Gastric Acid Secretion

The regulation of H+/K+-ATPase activity is controlled by multiple signaling pathways within the parietal cell.

dot

Caption: Stimulatory Signaling Pathways in Parietal Cells.

Conclusion

This compound's mechanism of action is a prime example of targeted drug therapy. Its efficacy stems from its selective accumulation and activation within the acidic environment of gastric parietal cells, leading to the specific and irreversible inhibition of the H+/K+-ATPase. This in-depth understanding of its molecular interactions and the signaling pathways it modulates is crucial for the ongoing development of novel and improved therapies for acid-related gastrointestinal disorders. The experimental protocols outlined in this guide provide the foundational methodologies for researchers in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. The Parietal Cell: Mechanism of Acid Secretion [vivo.colostate.edu]

- 3. Esomeprazole and H+/K+ - ATPase Interaction - Proteopedia, life in 3D [proteopedia.org]

- 4. Binding of omeprazole to protein targets identified by monoclonal antibodies | PLOS One [journals.plos.org]

- 5. Pharmacokinetics and Pharmacodynamics of Esomezol DR, a New Dual Delayed-Release Formulation of Esomeprazole 20 Mg or 40 Mg, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. omicsonline.org [omicsonline.org]

- 7. abidipharma.com [abidipharma.com]

- 8. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ajpp.in [ajpp.in]

- 10. A method for in vitro studies on acid formation in human parietal cells. Stimulation by histamine, pentagastrin and carbachol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Daytime intragastric acid control: post hoc analyses of esomeprazole 20 mg and over-the-counter proton-pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Western blot protocol | Abcam [abcam.com]

An In-depth Technical Guide to the Chemical Structure and Properties of Esomeprazole Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esomeprazole sodium, the sodium salt of the S-enantiomer of omeprazole, is a potent proton pump inhibitor (PPI) widely utilized in the management of acid-related gastrointestinal disorders.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies pertaining to this compound. Detailed experimental protocols for its synthesis and analysis are presented, alongside visualizations of its mechanism of action and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Chemical Structure and Identification

Esomeprazole is the S-isomer of omeprazole, a substituted benzimidazole.[3][4] The sodium salt form enhances its suitability for pharmaceutical formulations.

IUPAC Name: sodium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide[1]

Stereochemistry: The pharmacological activity of esomeprazole is attributed to its specific S-configuration at the sulfoxide group. This chirality is a critical aspect of its structure and function.

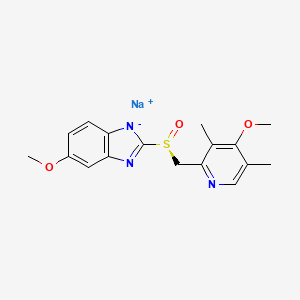

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

The physicochemical and spectroscopic properties of this compound are crucial for its formulation, stability, and analytical characterization.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₈N₃NaO₃S | [1][5] |

| Molecular Weight | 367.4 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | ~156 °C (decomposes) | [7] |

| Solubility | Soluble in water and methanol. Slightly soluble in DMSO. | [7][8] |

| pKa (Strongest Acidic) | 9.68 | [9] |

| pKa (Strongest Basic) | 4.77 | [9] |

| logP | 1.68 | [9] |

Spectroscopic Data

| Technique | Key Observations | Reference |

| ¹H NMR | Signals for methylene protons appear as two doublets at approximately 4.67 and 4.75 ppm, confirming the chiral center at the sulfur atom. | [10] |

| ¹³C NMR | The signal for the methylene carbon attached to the sulfoxide group (CH₂S=O) is observed around 59.8 ppm. | [10] |

| Mass Spectrometry (ESI-MS) | The molecular ion peak [M+H]⁺ is found at m/z 346. | [10] |

| Infrared (IR) Spectroscopy | Characteristic peaks include N-H stretching (~3378 cm⁻¹), C=N stretching (~1613 cm⁻¹), and S=O stretching (~1174 cm⁻¹). | [10] |

| UV Absorbance | Maximum absorbance (λmax) in methanol is observed at approximately 299 nm. | [11] |

Mechanism of Action: Proton Pump Inhibition

This compound is a prodrug that requires activation in an acidic environment.[1] It specifically targets the H⁺/K⁺-ATPase enzyme, also known as the proton pump, in the gastric parietal cells.

Signaling Pathway for Proton Pump Inhibition:

Caption: Mechanism of action of Esomeprazole.

The process involves:

-

Absorption and Distribution: this compound is absorbed into the bloodstream and distributed to the parietal cells of the stomach.[2]

-

Activation: In the acidic environment of the secretory canaliculi of parietal cells, esomeprazole is protonated and converted to its active form, a tetracyclic sulfenamide.[1][2]

-

Irreversible Inhibition: The active sulfenamide forms a covalent disulfide bond with cysteine residues of the H⁺/K⁺-ATPase enzyme.[4] This binding is irreversible and inactivates the proton pump.

-

Inhibition of Acid Secretion: The inactivation of the proton pump blocks the final step in gastric acid production, leading to a profound and sustained reduction in both basal and stimulated acid secretion.[4][12]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves the asymmetric oxidation of a sulfide precursor, followed by salt formation.

Experimental Workflow for Synthesis:

Caption: General workflow for this compound synthesis.

Detailed Methodology:

-

Preparation of Intermediate: 5-methoxy-2-(4-methoxy-3,5-dimethyl-2-pyridyl)methylthio-1H-benzimidazole (5.67 g) is added to a 100 mL three-necked flask with toluene (25 mL). The mixture is stirred and heated to 60°C. Purified water (90 µL), D-diethyl tartrate (2.3 g), and tetraisopropyl titanate (28 g) are sequentially added, and the mixture is stirred for 1 hour before cooling.[13]

-

Asymmetric Oxidation: At 27-30°C, N,N-diisopropylethylamine (1.6-1.89 g) is added. After 15 minutes, cumene hydroperoxide (2.5-2.8 mL) is slowly added dropwise over 30 minutes. The reaction progress is monitored by TLC.[13]

-

Work-up and Extraction: The reaction mixture is extracted three times with 12% ammonia water. The aqueous phases are combined, and dichloromethane is added. The pH is adjusted to approximately 8 with acetic acid. The organic phase is separated, washed with purified water and saturated saline, and dried over anhydrous sodium sulfate.[13]

-

Salt Formation: The resulting esomeprazole concentrate is dissolved in methanol. A solution of sodium hydroxide (1.6 equivalents) in methanol is slowly added. The reaction mixture is stirred at 15-30°C for 0.5-1 hour to allow the sodium salt to form.[14][15]

-

Crystallization and Isolation: The solution containing this compound is concentrated by evaporation at a temperature below 40°C. An anti-solvent such as methyl tert-butyl ether (MTBE) may be added to induce precipitation. The formed suspension is cooled, filtered, and the collected solid is washed and dried under vacuum to yield this compound.[14]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantification and purity assessment of this compound.

Detailed Methodology for RP-HPLC:

-

Chromatographic System: A reversed-phase HPLC system equipped with a UV detector is used.

-

Column: A C8 or C18 column (e.g., 250 x 4.6 mm, 5 µm) is typically employed.[16][17]

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 58:42 v/v) with the pH adjusted to around 7.3-7.6 is commonly used.[16][17][18]

-

Flow Rate: A flow rate of 1.0-1.5 mL/min is maintained.[16][19]

-

Detection Wavelength: Detection is monitored at 280 nm or 302 nm.[16][17][18]

-

Injection Volume: A 20 µL injection volume is standard.[16][18]

-

Sample Preparation: A known weight of this compound is dissolved in the mobile phase or a suitable solvent to prepare a stock solution. This is further diluted to obtain working standards and sample solutions within the linear range of the assay.[18]

-

Validation Parameters: The method should be validated for linearity, precision, accuracy, specificity, and robustness according to ICH guidelines.[16][17][20]

Stability

This compound is sensitive to heat, light, and humidity.[21] Its stability is also highly pH-dependent, with degradation occurring rapidly in acidic conditions.[4] In aqueous solutions at pH 6.8 and 25°C, the half-life is approximately 20 hours.[22] For pharmaceutical preparations, it is often formulated as enteric-coated dosage forms to protect it from the acidic environment of the stomach. Stability studies show that this compound in infusion solutions (0.9% sodium chloride, 5% dextrose, and lactated Ringer's) is stable for at least 2 days at room temperature and 5 days under refrigeration.[23][24]

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental protocols for this compound. The information presented, including structured data tables and workflow diagrams, serves as a valuable resource for researchers and professionals involved in the development and analysis of this important pharmaceutical agent. A thorough understanding of these core aspects is essential for ensuring the quality, efficacy, and safety of esomeprazole-containing products.

References

- 1. This compound | C17H18N3NaO3S | CID 23674541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Esomeprazole - Wikipedia [en.wikipedia.org]

- 4. Esomeprazole | C17H19N3O3S | CID 9568614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. guidechem.com [guidechem.com]

- 7. This compound | 161796-78-7 [chemicalbook.com]

- 8. selleckchem.com [selleckchem.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 11. ijrpr.com [ijrpr.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Method for synthesis and refining of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 14. US8614331B2 - Process for preparation of this compound of high chemical purity and new forms of this compound - Google Patents [patents.google.com]

- 15. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 16. pharmascholars.com [pharmascholars.com]

- 17. eijppr.com [eijppr.com]

- 18. pharmascholars.com [pharmascholars.com]

- 19. Complexity in Estimation of Esomeprazole and its Related Impurities’ Stability in Various Stress Conditions in Low-Dose Aspirin and Esomeprazole Magnesium Capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 20. payeshdarou.ir [payeshdarou.ir]

- 21. hpu.edu.sy [hpu.edu.sy]

- 22. accessdata.fda.gov [accessdata.fda.gov]

- 23. researchgate.net [researchgate.net]

- 24. Physical and chemical stability of this compound solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vivo Pharmacokinetics and Metabolism of Esomeprazole Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esomeprazole, the S-isomer of omeprazole, is a cornerstone in the management of acid-related gastrointestinal disorders. As a proton pump inhibitor (PPI), it provides potent and sustained suppression of gastric acid secretion by specifically inhibiting the H+/K+-ATPase enzyme system in gastric parietal cells.[1] A thorough understanding of its in vivo pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—and metabolic pathways is critical for optimizing its therapeutic efficacy, ensuring patient safety, and guiding further drug development. This guide provides a detailed overview of the in vivo behavior of esomeprazole sodium, supported by quantitative data, experimental methodologies, and process visualizations.

Pharmacokinetics of Esomeprazole

The journey of esomeprazole through the body is characterized by rapid absorption, high protein binding, extensive hepatic metabolism, and efficient elimination of inactive metabolites.

Absorption

Esomeprazole is administered orally as enteric-coated formulations to protect the acid-labile drug from degradation in the stomach.[1] Intravenous (IV) formulations are also available for clinical use when oral administration is not feasible.[2][3][4]

-

Bioavailability: Following a single oral dose of 40 mg, the absolute bioavailability is approximately 64%, which increases to about 89-90% after repeated once-daily administration.[1][5][6][7] This increase is attributed to a reduction in first-pass metabolism.[6][8] For a 20 mg dose, bioavailability is about 50% after a single dose and rises to 68% with repeated dosing.[5][7]

-

Peak Plasma Concentration (Tmax): Peak plasma levels are typically reached within 1 to 2 hours after oral administration.[5]

-

Effect of Food: The presence of food can delay absorption and reduce the area under the plasma concentration-time curve (AUC) by 33-53%.[1][5]

Distribution

Once absorbed into the systemic circulation, esomeprazole is widely distributed.

-

Plasma Protein Binding: It is highly bound to plasma proteins, approximately 97%, primarily to albumin.[2][5][6][8][9][10]

-

Volume of Distribution: The apparent volume of distribution at a steady state in healthy volunteers is estimated to be around 16 liters.[2][9] In critically ill patients, this volume can be significantly higher.[11][12]

Metabolism

Esomeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. This metabolic process is stereoselective and subject to genetic variation.

-

Key Enzymes: The two main isoenzymes responsible for esomeprazole metabolism are CYP2C19 and, to a lesser extent, CYP3A4 .[5][8][9][13][14][15]

-

Metabolic Pathways: CYP2C19 is the principal enzyme, forming the inactive hydroxy and desmethyl metabolites.[1][9][15] CYP3A4 is responsible for forming the sulphone metabolite, which is also inactive.[1][15] The metabolites of esomeprazole have no significant effect on gastric acid secretion.[1][9][16]

-

Stereoselectivity: As the S-isomer, esomeprazole is metabolized more slowly by CYP2C19 compared to R-omeprazole. This results in a lower clearance and a higher AUC, leading to more consistent and effective acid suppression.[10]

-

Genetic Polymorphism (CYP2C19): The gene for CYP2C19 is polymorphic, leading to different metabolizer phenotypes.[15][16]

-

Poor Metabolizers (PMs): Individuals lacking a functional CYP2C19 enzyme (approximately 3% of Caucasians and 15-20% of Asians) metabolize esomeprazole much more slowly.[15][16] This results in an AUC that can be approximately twice as high as in individuals with functional enzymes.[15]

-

Extensive (Normal) Metabolizers (EMs): These individuals have normal enzyme activity.

-

Ultrarapid Metabolizers (UMs): This group metabolizes the drug at an increased rate.

-

Excretion

The inactive metabolites of esomeprazole are primarily eliminated from the body via the kidneys.

-

Route of Elimination: Approximately 80% of an oral dose is excreted as metabolites in the urine, with the remaining 20% found in the feces.[5][9]

-

Parent Drug Excretion: Less than 1% of the parent drug is excreted unchanged in the urine.[1][5][9]

-

Half-Life: The plasma elimination half-life is relatively short, around 1 to 1.5 hours.[1][9] In critically ill patients, the half-life can be prolonged to over 3 hours.[12]

Data Presentation: Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for esomeprazole in healthy adults.

Table 1: Pharmacokinetic Parameters of Oral Esomeprazole in Healthy Adults

| Parameter | 20 mg Single Dose | 20 mg Repeated Dose | 40 mg Single Dose | 40 mg Repeated Dose |

| Tmax (Time to Peak) | ~1-2 hours | ~1-2 hours | ~1-2 hours | ~1-2 hours |

| Bioavailability (F) | ~50%[5][7] | ~68%[5][7] | ~64%[1][5][7] | ~89-90%[1][5][6][7] |

| AUC (µmol·h/L) | 1.34[7] | 2.55[7] | 4.32[7] | 11.21[7] |

| Plasma Clearance (CL) | 22 L/h[7] | 16 L/h[7] | 17 L/h[6][7] | 9 L/h[6][7] |

| t½ (Half-life) | ~1-1.5 hours | ~1-1.5 hours | ~1-1.5 hours | ~1-1.5 hours |

Table 2: Influence of CYP2C19 Genotype on Esomeprazole Exposure

| Genotype / Phenotype | Relative AUC (Compared to Extensive Metabolizers) |

| Poor Metabolizer (PM) | Approximately 2-fold higher[15] |

| Extensive (Normal) Metabolizer (EM) | Baseline (1-fold) |

| Intermediate Metabolizer (IM) | Increased exposure, between EM and PM |

Experimental Protocols: In Vivo Pharmacokinetic Studies

The characterization of esomeprazole's pharmacokinetic profile relies on well-defined clinical study protocols.

Typical Study Design

A common approach is the randomized, open-label, two-period crossover study, often conducted in healthy adult volunteers.[5][17][18][19] These studies are typically performed under both fasting and fed conditions to assess the impact of food on drug absorption.[5][19]

-

Subject Recruitment: Healthy male and/or female subjects are enrolled after screening for inclusion/exclusion criteria, which often include assessments of liver and kidney function.[18]

-

Drug Administration:

-

Blood Sampling:

-

Sample Processing and Analysis:

-

Blood samples are centrifuged to separate the plasma, which is then stored frozen (e.g., at -70°C) until analysis.[18][19][20]

-

Plasma concentrations of esomeprazole and its metabolites are quantified using a validated analytical method, typically high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS).[17][19]

-

-

Pharmacokinetic Analysis:

-

The plasma concentration-time data for each subject is analyzed using non-compartmental methods.[5][17][18][20]

-

Key parameters calculated include Cmax, Tmax, AUC (from time zero to the last measurable concentration and extrapolated to infinity), elimination half-life (t½), and clearance (CL).[5][18]

-

Visualizations: Pathways and Workflows

Metabolic Pathway of Esomeprazole

Caption: Metabolic conversion of Esomeprazole in the liver by CYP enzymes.

Experimental Workflow for a Pharmacokinetic Study

Caption: Workflow of a typical in vivo Esomeprazole pharmacokinetic study.

References

- 1. Esomeprazole | ইসোমিপ্রাজল | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]

- 2. omicsonline.org [omicsonline.org]

- 3. Comparison of the effects of intravenously and orally administered esomeprazole on acid output in patients with symptoms of gastro-oesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intravenous esomeprazole (40 mg and 20 mg) inhibits gastric acid secretion as effectively as oral esomeprazole: results of two randomized clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Pharmacokinetics and bioequivalence study of esomeprazole magnesium enteric-coated tablets 20 mg in healthy Chinese subjects under fasting and fed conditions [frontiersin.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. uop.edu.jo [uop.edu.jo]

- 10. Pharmacokinetic studies with esomeprazole, the (S)-isomer of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetics of Esomeprazole in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Esomeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. dovepress.com [dovepress.com]

- 18. Pharmacokinetics and Pharmacodynamics of Esomezol DR, a New Dual Delayed-Release Formulation of Esomeprazole 20 Mg or 40 Mg, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Bioequivalence of two esomeprazole magnesium enteric-coated formulations in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. dovepress.com [dovepress.com]

Methodological & Application

Application Notes & Protocols for the HPLC Analysis of Esomeprazole Sodium

These application notes provide a comprehensive guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Esomeprazole Sodium in pharmaceutical formulations. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Esomeprazole is a proton pump inhibitor that reduces gastric acid secretion and is widely used in the treatment of acid-related disorders. It is the S-isomer of omeprazole.[1][2] Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of this compound in pharmaceutical products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for this purpose due to its specificity, sensitivity, and accuracy.[1][3] This document outlines a developed and validated RP-HPLC method for the assay of this compound, adhering to the guidelines of the International Conference on Harmonisation (ICH).[1][2]

HPLC Method Development and Chromatographic Conditions

A simple, sensitive, and accurate RP-HPLC method was developed for the estimation of this compound.[1] The chromatographic separation is achieved based on the principle of reversed-phase chromatography, where the stationary phase is non-polar (e.g., C8 or C18) and the mobile phase is a mixture of a polar organic solvent and an aqueous buffer.

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

Table 1: Optimized Chromatographic Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | C8, 250 x 4.6mm, 5µm[1][4][5] | C18, 150mm × 4.6mm, 5.0μm[6] | Zorbax SB C18, 250 × 4.6 mm, 5 µm[2] |

| Mobile Phase | Acetonitrile and Phosphate Buffer (58:42 v/v), pH 7.6[1][4][5] | Acetonitrile, Water, and Phosphate Buffer (500:150:350 v/v), pH 7.3[6] | Acetonitrile and Phosphate Buffer (60:40 v/v), pH 6.8[2] |

| Flow Rate | 1.5 ml/min[1][4][5] | 0.8 mL/min[6] | 1.0 ml/min[2] |

| Injection Volume | 20 µL[1][4][5] | Not Specified | Not Specified |

| Detection Wavelength | 280 nm[1][4][5] | 302 nm[6] | 280 nm[2] |

| Column Temperature | Ambient | 25 °C[3] | Ambient |

| Retention Time | Approximately 2.93 min[1][4] | Approximately 5.0 min[6] | Approximately 3.2 min[2] |

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of solutions and the execution of the HPLC analysis.

Preparation of Solutions

3.1.1. Phosphate Buffer Preparation (pH 7.6)

-

Weigh 0.725 g of monobasic sodium phosphate and 4.472 g of anhydrous dibasic sodium phosphate.[1]

-

Dissolve in 300 mL of HPLC grade water.

-

Dilute to 1000 mL with water and mix well.

-

Take 250 mL of this solution and dilute it to 1000 mL with water.

-

Adjust the pH to 7.6 with phosphoric acid.[1]

3.1.2. Mobile Phase Preparation

-

Prepare the desired mobile phase by mixing the organic solvent (Acetonitrile) and the prepared phosphate buffer in the specified ratio (e.g., 58:42 v/v).[1]

-

Degas the mobile phase using a suitable method like sonication or vacuum filtration.

3.1.3. Standard Stock Solution Preparation

-

Accurately weigh about 40 mg of Esomeprazole working standard.[2]

-

Transfer it into a 200 ml volumetric flask.

-

Add 70 ml of the mobile phase (diluent) and sonicate to dissolve.[2]

-

Dilute to the mark with the diluent.

-

Filter the solution through a 0.45 µm filter.[2]

3.1.4. Sample Solution Preparation (for Injection Formulation)

-

Reconstitute each of the 10 injection vials with 5mL of 0.9% w/v sodium chloride solution and mix.[1]

-

Pool the solutions and pipette 10 mL into a 25mL volumetric flask.

-

Add 5mL of a solution prepared by mixing 11 mL of 0.25 M tribasic sodium phosphate with 22 mL of 0.5 M dibasic sodium phosphate and diluting to 100 mL with water.[1]

-

Make up the volume with water.

-

Transfer 10mL of this solution into a 50mL volumetric flask and dilute to the mark with water.[1]

System Suitability Testing

Before sample analysis, the chromatographic system must be evaluated for its suitability.

-

Inject the standard solution five times into the HPLC system.

-

The system is deemed suitable if the relative standard deviation (%RSD) of the peak areas is less than 2.0%.[2]

Method Validation

The developed HPLC method was validated according to ICH guidelines for the following parameters:

Table 2: Summary of Validation Parameters

| Parameter | Specification | Result |

| Linearity | Correlation coefficient (r²) should be close to 1. | r² = 0.999[1][4] |

| Accuracy (% Recovery) | Within 98-102% | 99.08% - 101.52%[1][4] |

| Precision (%RSD) | Not more than 2.0% | < 2.0%[2] |

| Specificity | No interference from excipients or degradation products. | No interference observed.[2] |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | 0.003 µg/ml[6] |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 | 0.009 µg/ml[6] |

| Robustness | Insensitive to small, deliberate variations in method parameters. | Method found to be robust.[1] |

Visualizations

The following diagrams illustrate the key workflows and relationships in the HPLC method development and validation process.

Caption: Experimental Workflow for HPLC Analysis of this compound.

Caption: Logical Relationship of HPLC Method Validation Parameters.

Conclusion

The described RP-HPLC method is simple, rapid, accurate, and precise for the determination of this compound in pharmaceutical dosage forms. The method was successfully validated according to ICH guidelines and can be effectively used for routine quality control analysis.[1][3]

References

- 1. pharmascholars.com [pharmascholars.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR DETERMINATION OF this compound BY HPLC | Semantic Scholar [semanticscholar.org]

- 4. pharmascholars.com [pharmascholars.com]

- 5. researchgate.net [researchgate.net]

- 6. eijppr.com [eijppr.com]

Esomeprazole Sodium Formulation for Animal Research Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esomeprazole, the S-isomer of omeprazole, is a potent proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[1][2] It is widely utilized in clinical settings to treat acid-related disorders. In preclinical animal research, Esomeprazole Sodium, the water-soluble salt form, serves as a critical tool for investigating gastrointestinal diseases, ulcer healing, and the systemic effects of gastric acid suppression. These application notes provide detailed protocols for the preparation and administration of this compound formulations for in vivo animal studies, ensuring accurate and reproducible experimental outcomes.

Mechanism of Action

Esomeprazole is a weak base that, after systemic absorption, concentrates in the acidic environment of the parietal cell secretory canaliculi. Here, it is converted to its active form, a sulfenamide derivative.[3] This active metabolite forms a covalent disulfide bond with the H+/K+ ATPase enzyme, also known as the proton pump, on the apical membrane of parietal cells. This irreversible binding inhibits the final step of gastric acid secretion, leading to a profound and sustained reduction in both basal and stimulated acid production.[4]

Figure 1: Mechanism of Action of Esomeprazole.

Data Presentation

Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Very soluble | |

| Ethanol (95%) | Freely soluble | |

| 0.9% Sodium Chloride | Soluble | [1][5] |

| 5% Dextrose | Soluble | [5] |

| Lactated Ringer's Solution | Soluble | [5] |

Stability of Reconstituted this compound Solutions

| Vehicle | Concentration | Storage Temperature | Stability | Reference |

| 0.9% Sodium Chloride | 0.4 and 0.8 mg/mL | Room Temperature (23°C) | Up to 48 hours | [6] |

| 0.9% Sodium Chloride | 0.4 and 0.8 mg/mL | Refrigerated (4°C) | Up to 5 days | [6] |

| 5% Dextrose | 0.4 and 0.8 mg/mL | Room Temperature (23°C) | Up to 48 hours | [6] |

| 5% Dextrose | 0.4 and 0.8 mg/mL | Refrigerated (4°C) | Up to 5 days | [6] |

| Lactated Ringer's Solution | 0.4 and 0.8 mg/mL | Room Temperature (23°C) | Up to 48 hours | [6] |

| Lactated Ringer's Solution | 0.4 and 0.8 mg/mL | Refrigerated (4°C) | Up to 5 days | [6] |

Note: A slight yellow discoloration may occur within 24 hours but does not indicate significant degradation.[6]

Recommended Dosages for Animal Models

| Animal Model | Route of Administration | Dosage Range (mg/kg) | Study Context | Reference |

| Rat | Intravenous (IV) | 4 | Pharmacokinetic study | [7] |

| Rat | Intraperitoneal (IP) | 10 - 50 | Stress ulcer model | |

| Dog | Intravenous (IV) | 0.93 - 1.48 | Pharmacokinetic study | |

| Sheep | Intravenous (IV) | 1.0 | Pharmacokinetic/pharmacodynamic study |

Note: Dosages should be optimized for specific experimental models and animal strains.

Pharmacokinetic Parameters of Intravenous Esomeprazole in Animal Models

| Animal Model | Dose (mg/kg) | T½ (Terminal Half-life) | Cmax (Maximum Concentration) | AUC (Area Under the Curve) | Reference |

| Dog | ~1.3 | 45.56 minutes | 4.06 µg/mL | 195.52 µg/mLmin | |

| Sheep | 1.0 | 0.2 hours | 4321 ng/mL | 1197 hng/mL |

Experimental Protocols

Preparation of this compound for Injection

This protocol describes the reconstitution of lyophilized this compound powder for intravenous or intraperitoneal administration in small laboratory animals.

Materials:

-

This compound for Injection (lyophilized powder)

-

Sterile 0.9% Sodium Chloride for Injection (Saline)

-

Sterile syringes and needles

-

Sterile vials

Procedure:

-

Calculate the required amount: Determine the total volume and concentration of the this compound solution needed based on the number of animals, their weights, and the desired dose.

-

Reconstitution: Aseptically add the required volume of sterile 0.9% Sodium Chloride to the vial containing the lyophilized this compound powder. For a standard 40 mg vial, reconstituting with 5 mL of saline will yield a solution with a concentration of 8 mg/mL.

-

Dissolution: Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously. The resulting solution should be clear and colorless to slightly yellow.[1]

-

Dilution (if necessary): For lower concentrations, the reconstituted solution can be further diluted with sterile 0.9% Sodium Chloride to the desired final concentration.

-

Storage: The reconstituted solution should be used promptly. If not used immediately, it can be stored at room temperature (up to 30°C) and administered within 12 hours of reconstitution.[1] Do not refrigerate the reconstituted solution unless stability data for refrigerated storage is available for the specific formulation.

Figure 2: Formulation Preparation Workflow.

In Vivo Administration Protocol (Rat Model)

This protocol provides a general guideline for the intravenous (IV) or intraperitoneal (IP) administration of this compound in rats. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

-

Prepared this compound solution

-

Appropriately sized sterile syringes and needles (e.g., 25-27G for IV, 23-25G for IP)

-

Animal restraint device (if necessary)

-

70% ethanol for disinfection

Intravenous (IV) Administration (Lateral Tail Vein):

-

Warm the rat's tail using a heat lamp or warm water to dilate the lateral tail veins.

-

Place the rat in a suitable restrainer.

-

Disinfect the injection site on the lateral tail vein with 70% ethanol.

-

Insert the needle, bevel up, into the vein. Successful entry is often indicated by a flash of blood in the needle hub.

-

Slowly inject the this compound solution.

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Intraperitoneal (IP) Administration:

-

Securely hold the rat, tilting it slightly head-down to move the abdominal organs away from the injection site.

-

Identify the injection site in the lower right or left abdominal quadrant.

-

Disinfect the area with 70% ethanol.

-

Insert the needle at a 30-45 degree angle.

-

Aspirate to ensure no blood or urine is drawn, indicating improper needle placement.

-

Inject the this compound solution.

-

Withdraw the needle and return the animal to its cage.

Figure 3: Experimental Workflow for In Vivo Administration.

Conclusion

The successful use of this compound in animal research relies on the proper preparation and administration of the formulation. The protocols and data presented in these application notes are intended to provide a comprehensive guide for researchers. Adherence to these guidelines, along with careful consideration of the specific experimental design and animal model, will contribute to the generation of reliable and reproducible data in the study of gastric acid-related physiology and pathology.

References

- 1. Esomeprazole | ইসোমিপ্রাজল | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]

- 2. omicsonline.org [omicsonline.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Esomeprazole alleviates the damage to stress ulcer in rats through not only its antisecretory effect but its antioxidant effect by inactivating the p38 MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

Protocol for the Dissolution of Esomeprazole Sodium for Cell Culture Applications

Introduction

Esomeprazole, the S-enantiomer of omeprazole, is a proton pump inhibitor that reduces gastric acid secretion by specifically inhibiting the H+/K+-ATPase in gastric parietal cells.[1][2] Beyond its clinical use in acid-related disorders, esomeprazole is increasingly being investigated in cell culture experiments for its potential effects on various cellular processes, including proliferation and signaling pathways. Proper dissolution and preparation of esomeprazole sodium are critical for obtaining accurate and reproducible results in in vitro studies. This document provides a detailed protocol for the solubilization of this compound for use in cell culture experiments, along with stability data and a schematic of a relevant signaling pathway.

Materials and Reagents

-

This compound (solid powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Ethanol (EtOH), absolute, cell culture grade

-

Phosphate-buffered saline (PBS), pH 7.2, sterile

-

Sterile microcentrifuge tubes

-

Sterile serological pipettes

-

Vortex mixer

-

0.22 µm sterile syringe filter

Quantitative Data Summary

The solubility of this compound in various common laboratory solvents is summarized in the table below. This data is crucial for preparing stock solutions at appropriate concentrations.

| Solvent | Solubility | Storage of Stock Solution |

| Dimethyl sulfoxide (DMSO) | ~20 mg/mL | Aliquot and store at -20°C for up to 6 months. |

| Ethanol (EtOH) | ~10 mg/mL | Aliquot and store at -20°C for up to 1 month. |

| Dimethylformamide (DMF) | ~30 mg/mL | Aliquot and store at -20°C for up to 6 months. |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL | Prepare fresh; do not store for more than one day.[3] |

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for cell culture experiments. The molecular weight of this compound is 367.4 g/mol .

-

Weighing: Accurately weigh out 3.67 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube.

-

Solubilization: Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube.

-

Mixing: Vortex the tube thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

-

Sterilization: To ensure sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. This step is critical for preventing contamination of cell cultures.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Preparation of Working Solutions in Cell Culture Medium

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Dilution: Serially dilute the stock solution in pre-warmed, complete cell culture medium to achieve the desired final concentrations for your experiment. For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.

-

Mixing: Gently mix the working solution by pipetting up and down. Do not vortex, as this can cause foaming of the medium.

-

Application to Cells: Immediately add the freshly prepared working solutions to your cell cultures.

Note on Stability: Esomeprazole is known to be unstable in acidic conditions.[4] While cell culture media are typically buffered around pH 7.4, the stability of esomeprazole in complex media over long incubation periods should be considered. It is recommended to refresh the media with freshly prepared esomeprazole-containing medium for long-term experiments. Studies have shown that this compound in various infusion solutions is stable for at least 2 days at room temperature and 5 days under refrigeration.[5][6]

Visualizations

Experimental Workflow for this compound Preparation

Caption: Workflow for preparing this compound solutions.

Simplified Signaling Pathway Influenced by Esomeprazole

Esomeprazole, as a proton pump inhibitor, primarily targets the H+/K+-ATPase. However, emerging research suggests its effects may extend to other pathways, such as those involving exosome release.

Caption: Esomeprazole's inhibition of V-H+-ATPase and its effect on exosome release.[2]

References

- 1. Complexity in Estimation of Esomeprazole and its Related Impurities’ Stability in Various Stress Conditions in Low-Dose Aspirin and Esomeprazole Magnesium Capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. In Vitro Evaluation of Nasogastric (NG) Tube Delivery Performance of Esomeprazole Magnesium Delayed-Release Capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physical and chemical stability of this compound solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Esomeprazole Sodium in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esomeprazole, the S-isomer of omeprazole, is a proton pump inhibitor (PPI) that irreversibly blocks the H+/K+-ATPase in gastric parietal cells, thereby inhibiting gastric acid secretion.[1][2] Beyond its well-established role in managing acid-related disorders, emerging preclinical evidence suggests that esomeprazole possesses pleiotropic effects, including anti-inflammatory, antioxidant, and anti-tumor activities.[3][4] These properties have spurred interest in its therapeutic potential in various disease models. This document provides a comprehensive guide to the calculation of Esomeprazole Sodium dosage for in vivo mouse models, details on its preparation and administration, and an overview of the key signaling pathways it modulates.

Data Presentation: this compound Dosage in Mouse Models

The following table summarizes the dosages of this compound used in various in vivo mouse models, providing a reference for study design.

| Research Area | Mouse/Rat Model | Dosage | Route of Administration | Vehicle | Frequency | Key Findings | Citation |

| Cancer | Prostate Cancer (DU145 subcutaneous tumors) | 2.5 mg/kg | Oral Gavage | Saline solution (0.9% NaCl) | Every other day | Altered tumor extracellular pH. | [5] |

| Gastrointestinal Dysfunction | C57BL/6 Mice | 160 mg/kg | Oral Gavage | Not specified | 5 times per week for 4 weeks | Induced gastrointestinal dysmotility. | [6][7] |

| Stress Ulcer | Wistar Rats | 10 mg/kg (low dose) | Intraperitoneal Injection | Normal Saline | Daily for 7 days | Alleviated gastric mucosal lesions. | [3] |

| Stress Ulcer | Wistar Rats | 50 mg/kg (high dose) | Intraperitoneal Injection | Normal Saline | Daily for 7 days | More effective than low dose in alleviating gastric mucosal lesions. | [3] |

| Acid Suppression & Microbiota | C57BL/6J Mice | 2 mg/kg | Intraperitoneal Injection | Saline | Daily for 3 days | Altered gastrointestinal microbiota. | [8] |

| Preeclampsia-like model | Pregnant CBA x C57BL/6 mice | 12.5 mg/kg/day | Not specified | Not specified | Daily during pregnancy | Did not alter blood pressure in this specific model. | [9] |

Experimental Protocols

Protocol 1: Preparation of this compound for Injection

This protocol describes the preparation of this compound for intraperitoneal injection in mice.

Materials:

-

This compound powder

-

Sterile 0.9% Sodium Chloride Injection, USP (Normal Saline)[10]

-

Sterile water for injection (optional, for initial dissolution of powder if needed)

-

0.1 M Sodium Hydroxide (NaOH) solution (for pH adjustment, if necessary)[11]

-

Sterile syringes and needles (25-27 gauge)[12]

-

Sterile conical tubes

-

pH meter

Procedure:

-

Calculation: Determine the total volume of this compound solution required based on the number of animals, their average weight, and the desired dose (mg/kg). The maximum recommended volume for intraperitoneal injection in mice is 10 ml/kg.[12][13]

-

Dissolution:

-

Aseptically weigh the required amount of this compound powder and place it in a sterile conical tube.

-

Add a small amount of sterile 0.9% Sodium Chloride Injection to dissolve the powder. Vortex gently to mix.

-

Bring the solution to the final required volume with 0.9% Sodium Chloride Injection.

-

-

pH Adjustment (Optional but Recommended):

-

Some protocols for preparing esomeprazole for injection involve adjusting the pH to a range of 10.0-11.5 to ensure stability.[11]

-

If required, use a sterile pH meter to measure the pH of the solution.

-

Add 0.1 M NaOH dropwise while gently mixing until the desired pH is reached.

-

-

Sterilization:

-

Filter the final solution through a 0.22 µm sterile filter into a new sterile container.

-

-

Administration:

-

Administer the solution to the mice via intraperitoneal injection in the lower right quadrant of the abdomen to avoid injuring the cecum and bladder.[12]

-

Protocol 2: Administration of this compound by Oral Gavage

This protocol details the procedure for administering this compound to mice via oral gavage.

Materials:

-

This compound solution (prepared as in Protocol 1, or dissolved in a suitable vehicle like 0.5% methyl cellulose)[14]

-

Syringes

Procedure:

-

Animal Restraint: Properly restrain the mouse to ensure its head and body are in a straight line to prevent esophageal or tracheal injury.

-

Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion length to reach the stomach.

-

Administration:

-

Gently insert the gavage needle into the mouse's mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle.

-

Once the needle is in the stomach, slowly administer the calculated volume of the this compound solution. The recommended maximum volume for oral gavage in mice is 10 mL/kg.[15][16]

-

Carefully withdraw the needle.

-

-

Monitoring: Observe the mouse for any signs of distress, such as difficulty breathing, after the procedure.

Signaling Pathways and Mechanisms of Action

Esomeprazole's effects extend beyond acid suppression and involve the modulation of several key signaling pathways implicated in inflammation, oxidative stress, and cell proliferation.

Inhibition of NF-κB and p38 MAPK Signaling

In models of stress-induced gastric ulcers, esomeprazole has been shown to exert a protective effect by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[3][17] Stress and pro-inflammatory stimuli can lead to the phosphorylation of p38 MAPK and the nuclear translocation of NF-κB, resulting in the transcription of pro-inflammatory cytokines. Esomeprazole pretreatment can dose-dependently reduce the phosphorylation of both p38 MAPK and the p65 subunit of NF-κB.[3]

Activation of the MAPK/Nrf2/HO-1 Pathway

Esomeprazole has been shown to attenuate inflammatory and fibrotic responses in lung cells through the activation of the MAPK/Nrf2/HO-1 pathway.[4][18] It promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).[4][19] This activation appears to be dependent on the upstream Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[4]

Experimental Workflow for In Vivo Studies

The following diagram outlines a general experimental workflow for investigating the effects of this compound in a mouse model.

Conclusion

The provided application notes and protocols offer a foundational resource for researchers utilizing this compound in in vivo mouse models. The diverse range of effective dosages highlights the importance of tailoring the experimental design to the specific research question, whether it be in the context of cancer, inflammation, or gastrointestinal physiology. Understanding the underlying signaling pathways modulated by esomeprazole will further aid in the interpretation of experimental outcomes and the design of future studies. Adherence to proper preparation and administration techniques is crucial for ensuring animal welfare and the reproducibility of experimental results.

References

- 1. Esomeprazole inhibits liver inflammation and carcinogenesis by suppressing farnesoid X receptors and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Esomeprazole | ইসোমিপ্রাজল | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]

- 3. Esomeprazole alleviates the damage to stress ulcer in rats through not only its antisecretory effect but its antioxidant effect by inactivating the p38 MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Esomeprazole attenuates inflammatory and fibrotic response in lung cells through the MAPK/Nrf2/HO1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Antibiotic Cocktail Exacerbates Esomeprazole-Induced Intestinal Dysmotility While Ameliorating Gastric Dyspepsia in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Acute Influence of Acid Suppression with Esomeprazole on Gastrointestinal Microbiota and Brain Gene Expression Profiles in a Murine Model of Restraint Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. CN103301077B - this compound composition for injection and preparation method thereof - Google Patents [patents.google.com]

- 12. animalcare.ubc.ca [animalcare.ubc.ca]

- 13. animalcare.ubc.ca [animalcare.ubc.ca]

- 14. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iacuc.wsu.edu [iacuc.wsu.edu]

- 16. ouv.vt.edu [ouv.vt.edu]

- 17. Esomeprazole alleviates the damage to stress ulcer in rats through not only its antisecretory effect but its antioxidant effect by inactivating the p38 MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 19. Omeprazole induces heme oxygenase-1 in fetal human pulmonary microvascular endothelial cells via hydrogen peroxide-independent Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: The Role of Esomeprazole Sodium in Helicobacter pylori Eradication Studies

Introduction

Helicobacter pylori is a gram-negative bacterium that colonizes the gastric mucosa and is a primary causative agent of chronic gastritis, peptic ulcer disease, and gastric malignancies. The eradication of H. pylori is a critical therapeutic goal to manage these conditions. Standard eradication regimens typically involve a combination of antibiotics and a proton pump inhibitor (PPI). Esomeprazole, the S-isomer of omeprazole, is a potent PPI that plays a crucial role in these therapeutic strategies.[1][2] It achieves a greater and more sustained inhibition of gastric acid secretion compared to its parent compound, which is advantageous for H. pylori treatment.[2][3] These application notes provide an overview of the use of Esomeprazole Sodium in research, summarizing quantitative data from various therapeutic regimens and detailing experimental protocols for scientific investigation.

Mechanism of Action

Esomeprazole exerts its effect by irreversibly inhibiting the H+/K+ ATPase (proton pump) on the secretory surface of gastric parietal cells.[1][4][5] This action blocks the final step in gastric acid production, leading to a profound and prolonged reduction in gastric acidity.[1][5] The resulting increase in intragastric pH serves two primary functions in H. pylori eradication:

-

It creates a less acidic environment, which is suboptimal for the survival and proliferation of the acid-sensitive H. pylori.[5]

-

It improves the stability and efficacy of acid-labile antibiotics, such as clarithromycin and amoxicillin, thereby enhancing their bactericidal effects.

Quantitative Data from Clinical Studies

The efficacy of Esomeprazole-containing regimens varies based on the combination of antibiotics, dosage, duration of therapy, and local antibiotic resistance patterns. The following tables summarize eradication rates from various clinical trials. Efficacy is typically reported through Intention-to-Treat (ITT) analysis (including all randomized patients) and Per-Protocol (PP) analysis (including only patients who completed the therapy as prescribed).

Table 1: Esomeprazole-Based Triple Therapy Eradication Rates This classic regimen combines Esomeprazole with two antibiotics, most commonly amoxicillin and clarithromycin (EAC).

| Study Reference | Regimen (Duration) | Dosage | Eradication Rate (ITT) | Eradication Rate (PP) |

| Laine et al.[6] | EAC (10 days) | Esomeprazole 40mg QD, Amoxicillin 1g BID, Clarithromycin 500mg BID | 77% - 78% | 84% - 85% |

| Veldhuyzen van Zanten et al.[7] | EAC (7 days) | Esomeprazole 20mg BID, Amoxicillin 1g BID, Clarithromycin 500mg BID | 90% | 91% |

| Zullo et al.[8] | EAC (14 days) | Esomeprazole 40mg BID, Amoxicillin 1g BID, Clarithromycin 500mg BID | 81.9% | 85.5% |

| Laine et al.[2] | EAC (7 days) | Esomeprazole 20mg BID, Amoxicillin 1g BID, Clarithromycin 500mg BID | 86% - 90% | 90% - 91% |

Table 2: Esomeprazole High-Dose Dual Therapy (HDDT) Eradication Rates HDDT has emerged as an alternative to combat antibiotic resistance, relying on high doses of Esomeprazole and amoxicillin.

| Study Reference | Regimen (Duration) | Dosage | Eradication Rate (ITT) | Eradication Rate (PP) |

| Tai et al.[9][10] | EA (14 days) | Esomeprazole 40mg TID, Amoxicillin 750mg QID | 91.7% | 95.7% |

| Ren et al.[11][12] | EA (14 days) | Esomeprazole 20mg QID, Amoxicillin 750mg QID | 86.5% | 91.8% |

Table 3: Esomeprazole-Based Quadruple Therapy Eradication Rates Quadruple therapies, either containing bismuth or as a non-bismuth concomitant regimen, are often recommended in areas with high clarithromycin resistance.

| Study Reference | Regimen (Duration) | Components | Eradication Rate (ITT) | Eradication Rate (PP) |

| Wu et al.[13] | Bismuth Quadruple (10 days) | Esomeprazole 40mg BID + Bismuth + Antibiotics | 91.6% | Not Specified |

| Ren et al.[11] | Bismuth Quadruple (14 days) | Esomeprazole 20mg BID, Bismuth 600mg BID, Amoxicillin 1g BID, Metronidazole 400mg QID | 87.1% | 93.0% |

| Nyssen et al.[14] | Non-Bismuth Concomitant (10 days) | Esomeprazole 40mg BID, Amoxicillin, Clarithromycin, Metronidazole | 90.7% | 92.5% |

Experimental Protocols

This section outlines a generalized protocol for conducting a clinical trial to evaluate the efficacy of an Esomeprazole-based therapy for H. pylori eradication.

Protocol: A Randomized Controlled Trial for H. pylori Eradication

-

Objective: To compare the efficacy and safety of a novel Esomeprazole-based regimen (e.g., 14-day HDDT) against a standard therapy (e.g., 10-day triple therapy).

-

Study Design: A prospective, multicenter, randomized, open-label, controlled clinical trial.[11][12]

-

Participant Selection:

-

Baseline Assessment and H. pylori Confirmation:

-

Perform upper endoscopy on all eligible patients.

-

Confirm H. pylori infection using at least two methods:

-

Rapid Urease Test (RUT): From an antral biopsy specimen.[15]

-

Histology: Using staining (e.g., H&E, Giemsa) on biopsy specimens from the antrum and corpus.[6]

-

Culture & Antimicrobial Susceptibility Testing (AST): Culture biopsy specimens to determine resistance to clarithromycin, metronidazole, and levofloxacin.[6][9] This is crucial for analyzing treatment failures.

-

-

-

Randomization and Intervention:

-

Use a computer-generated sequence to randomly assign patients in a 1:1 ratio to either the investigational arm or the control arm.[9]

-

Arm A (Investigational): E.g., Esomeprazole 40 mg TID and Amoxicillin 750 mg QID for 14 days.[10]

-

Arm B (Control): E.g., Esomeprazole 40 mg QD, Amoxicillin 1 g BID, and Clarithromycin 500 mg BID for 10 days.[6]

-

Provide detailed instructions on medication timing (e.g., PPI 30-60 minutes before a meal).

-

-

Post-Treatment Assessment:

-

Outcome Measures:

-

Primary Outcome: The H. pylori eradication rate, calculated for both ITT and PP populations.

-

Secondary Outcomes: Incidence and severity of adverse events (e.g., nausea, diarrhea, taste disturbance), patient compliance (assessed by pill count or interview).[11]

-

-

Statistical Analysis:

-

Calculate eradication rates with 95% confidence intervals.

-

Use Chi-square or Fisher's exact test to compare rates between groups. A P-value < 0.05 is considered statistically significant.

-

This compound is an integral component of modern Helicobacter pylori eradication therapies. Its potent and sustained acid suppression enhances the efficacy of co-administered antibiotics, leading to high eradication rates. As antibiotic resistance continues to challenge the efficacy of standard triple therapies, research into alternative regimens like high-dose dual therapy and bismuth-containing quadruple therapy, both of which rely on a robust PPI backbone, is critical. The protocols and data presented here provide a framework for researchers and drug development professionals to design and interpret studies aimed at optimizing H. pylori eradication and overcoming the challenges of antimicrobial resistance.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Review article: esomeprazole in the treatment of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jwatch.org [jwatch.org]

- 4. youtube.com [youtube.com]

- 5. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]

- 6. Esomeprazole-based Helicobacter pylori eradication therapy and the effect of antibiotic resistance: results of three US multicenter, double-blind trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. One-week triple therapy with esomeprazole provides effective eradication of Helicobacter pylori in duodenal ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iris.uniroma1.it [iris.uniroma1.it]

- 9. academic.oup.com [academic.oup.com]

- 10. A 14 day esomeprazole- and amoxicillin-containing high-dose dual therapy regimen achieves a high eradication rate as first-line anti-Helicobacter pylori treatment in Taiwan: a prospective randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficacy and safety of high-dose esomeprazole and amoxicillin dual therapy versus bismuth-containing quadruple therapy for Helicobacter pylori infection: a multicenter, randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficacy and safety of high-dose esomeprazole and amoxicillin dual therapy versus bismuth-containing quadruple therapy for Helicobacter pylori infection: a multicenter, randomized controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 14 day sequential therapy versus 10 day bismuth quadruple therapy containing high-dose esomeprazole in the first-line and second-line treatment of Helicobacter pylori: a multicentre, non-inferiority, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 10-day triple therapy with esomeprazole 40mg/12h vs. quadruple concomitant non-bismuth therapy as first line treatment for Helicobacter pylori infection | Gastroenterología y Hepatología (English Edition) [elsevier.es]

- 15. kjg.or.kr [kjg.or.kr]

Application Note: Lyophilization Cycle Development for Esomeprazole Sodium for Injection

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction